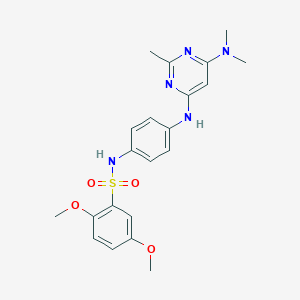![molecular formula C22H24BrN3O3 B11333130 5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11333130.png)
5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-bromophényl)-N-[2-(5-méthylfuran-2-yl)-2-(pipéridin-1-yl)éthyl]-1,2-oxazole-3-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés de l’oxazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(4-bromophényl)-N-[2-(5-méthylfuran-2-yl)-2-(pipéridin-1-yl)éthyl]-1,2-oxazole-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante pourrait inclure :
Formation du cycle oxazole : Ceci peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe bromophényle : Cette étape pourrait impliquer une réaction de bromation utilisant du brome ou un agent bromant.
Attachement du groupe éthylpipéridinyle : Ceci peut être fait par des réactions de substitution nucléophile.
Incorporation du cycle furanne : Cette étape pourrait impliquer une réaction de couplage utilisant un dérivé du furanne.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de catalyseurs, des conditions réactionnelles contrôlées (température, pression, pH) et des techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé pourrait subir des réactions d’oxydation, en particulier au niveau du cycle furanne ou du groupe pipéridinyle.
Réduction : Les réactions de réduction pourraient cibler le cycle oxazole ou le groupe bromophényle.
Substitution : L’atome de brome dans le groupe bromophényle peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) pourraient être utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des dérivés hydroxylés, tandis que la substitution pourrait donner lieu à divers dérivés phényliques substitués.
Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique pourrait en faire un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, le composé pourrait être étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes, antifongiques ou anticancéreuses. Ses interactions avec des cibles biologiques pourraient fournir des informations sur son mécanisme d’action.
Médecine
En chimie médicinale, le composé pourrait être étudié pour son potentiel en tant qu’agent thérapeutique. Sa structure pourrait être optimisée pour améliorer son efficacité et réduire sa toxicité.
Industrie
Dans les applications industrielles, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets could provide insights into its mechanism of action.
Medicine
In medicinal chemistry, the compound might be investigated for its potential as a therapeutic agent. Its structure could be optimized to enhance its efficacy and reduce toxicity.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du 5-(4-bromophényl)-N-[2-(5-méthylfuran-2-yl)-2-(pipéridin-1-yl)éthyl]-1,2-oxazole-3-carboxamide dépendrait de son activité biologique spécifique. En général, il pourrait interagir avec des cibles moléculaires telles que des enzymes, des récepteurs ou de l’ADN. Ces interactions pourraient moduler diverses voies biochimiques, ce qui conduirait à ses effets observés.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-chlorophényl)-N-[2-(5-méthylfuran-2-yl)-2-(pipéridin-1-yl)éthyl]-1,2-oxazole-3-carboxamide
- 5-(4-fluorophényl)-N-[2-(5-méthylfuran-2-yl)-2-(pipéridin-1-yl)éthyl]-1,2-oxazole-3-carboxamide
Unicité
L’unicité du 5-(4-bromophényl)-N-[2-(5-méthylfuran-2-yl)-2-(pipéridin-1-yl)éthyl]-1,2-oxazole-3-carboxamide réside dans son motif de substitution spécifique. La présence de l’atome de brome pourrait conférer des propriétés électroniques et stériques distinctes, influençant sa réactivité et son activité biologique par rapport à ses analogues chloro ou fluoro.
Propriétés
Formule moléculaire |
C22H24BrN3O3 |
|---|---|
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H24BrN3O3/c1-15-5-10-20(28-15)19(26-11-3-2-4-12-26)14-24-22(27)18-13-21(29-25-18)16-6-8-17(23)9-7-16/h5-10,13,19H,2-4,11-12,14H2,1H3,(H,24,27) |
Clé InChI |
HLNSLSJDQOEQET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11333048.png)
![5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11333055.png)

![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B11333061.png)
![4-(4-benzylpiperazin-1-yl)-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11333065.png)
![8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11333070.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11333074.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11333080.png)
![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11333084.png)
![N-(4-Ethoxyphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide](/img/structure/B11333087.png)
![1-(3-acetylphenyl)-4-(benzylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11333096.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333104.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11333107.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-ethoxybenzamide](/img/structure/B11333120.png)
